Hexadecylbenzene
Overview
Description
Hexadecylbenzene is an organic compound with the molecular formula C22H38 . It is also known by other names such as Cetylbenzene, 1-Phenylhexadecane, and N-Hexadecylbenzene . It appears as a powder to lump to clear liquid, and its color ranges from white or colorless to almost white or almost colorless .
Synthesis Analysis
Hexadecylbenzene can be synthesized using a Friedel–Crafts reaction catalyzed by aluminum trichloride, where hexadecyl linear internal olefin reacts with benzene . Another method involves the continuous sulfonation of hexadecylbenzene in a microreactor . In this process, hexadecylbenzene sulfonic acid (HBSA) is synthesized using a continuous method with 1,2-dichloroethane (EDC) dilution .Molecular Structure Analysis
The molecular structure of Hexadecylbenzene is represented by the InChI string:InChI=1S/C22H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3
. This indicates that the molecule consists of a long hydrocarbon chain attached to a benzene ring . Chemical Reactions Analysis
One of the key chemical reactions involving Hexadecylbenzene is its sulfonation . This reaction involves the use of liquid sulfur trioxide diluted with 1,2-dichloroethane (EDC) as a sulfonating agent .Physical And Chemical Properties Analysis
Hexadecylbenzene has a molecular weight of 302.54 . It has a density of 0.855g/mL at 20°C, a melting point of 27°C, and a boiling point of 172°C at 1mm Hg . Its refractive index is 1.481 at 20°C .Scientific Research Applications
Surfactant in Oil Recovery
Hexadecylbenzene sulfonates are inexpensive surfactants that are extensively used as oil-displacing agents during tertiary oil recovery . Among these, C16–18 heavy alkyl benzene sulfonates possess an excellent ability to reduce the oil-water interface tension .
Synthesis of Hexadecylbenzene Sulfonic Acid (HBSA)
Hexadecylbenzene sulfonic acid (HBSA) is synthesized in a continuous stirred-tank microreactor using a continuous method with 1,2-dichloroethane (EDC) dilution . Post-sulfonation liquid SO3 solution is used as a sulfonating agent for hexadecylbenzene (HDB) .
Production of High-Quality HBSA
The continuous sulfonation process significantly enhances the production and efficiency in the case of a considerably short residence time (10 s) in the reactor, without the need for aging .
Industrial Washing
Heavy alkyl benzene sulfonates are widely used in industrial washing owing to their good foam stability and detergency .
Synthesis of Sodium Hexadecylbenzene Sulfonate (SHBS)
Hexadecylbenzene sulfonic acid (HBSA) can be used to synthesize sodium hexadecylbenzene sulfonate (SHBS) . SHBS is known to effectively reduce the surface tension of liquids in alkaline environments .
Additive in High-End Lubricant Oil
SHBS is used as an additive in high-end lubricant oil .
Chemical Oil-Displacing Agents for Enhanced Oil Recovery
SHBS is also used as chemical oil-displacing agents for enhanced oil recovery .
Synthesis Using Aluminum Trichloride Catalyzed Friedel–Crafts Reaction
Hexadecylbenzene sulfonate can be synthesized using aluminum trichloride catalyzed Friedel–Crafts reaction with hexadecyl linear internal olefin to benzene, sulfonated by chlorosulfonic acid, and neutralized with sodium hydroxide .
Mechanism of Action
Target of Action
Hexadecylbenzene, also known as 1-phenylhexadecane , is primarily used in the production of surfactants, specifically hexadecylbenzene sulfonic acid (HBSA) . The primary targets of hexadecylbenzene are oil and water interfaces, where it acts as a surfactant to reduce surface tension .
Mode of Action
Hexadecylbenzene interacts with its targets by reducing the oil-water interface tension . This is achieved through the process of sulfonation, where hexadecylbenzene is converted into hexadecylbenzene sulfonic acid (HBSA) . This sulfonic acid can then be used to synthesize sodium hexadecylbenzene sulfonate (SHBS), which is known to effectively reduce the surface tension of liquids in alkaline environments .
Biochemical Pathways
The key biochemical pathway involved in the action of hexadecylbenzene is the sulfonation process . This process involves the reaction of hexadecylbenzene with sulfur trioxide to produce hexadecylbenzene sulfonic acid (HBSA) . This sulfonic acid is then neutralized with sodium hydroxide to produce sodium hexadecylbenzene sulfonate (SHBS) . SHBS is a surfactant that can reduce the surface tension of liquids in alkaline environments .
Pharmacokinetics
The continuous sulfonation process significantly enhances the production and efficiency, even with a considerably short residence time in the reactor .
Result of Action
The result of hexadecylbenzene’s action is the production of surfactants that can reduce the oil-water interface tension . These surfactants are extensively used as oil-displacing agents during tertiary oil recovery . They are also used in industrial washing due to their good foam stability and detergency .
Action Environment
The action of hexadecylbenzene is influenced by various environmental factors. The sulfonation reaction of hexadecylbenzene is temperature-sensitive and requires good thermal control . Moreover, the reaction is highly exothermic, and uneven heat distribution within the reactor can lead to the formation of undesirable by-products .
Safety and Hazards
properties
IUPAC Name |
hexadecylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQLTFPCJRGSHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061707 | |
Record name | Hexadecylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecylbenzene | |
CAS RN |
1459-09-2 | |
Record name | Hexadecylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1459-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, hexadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXADECYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HL93NE0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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